5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine
Overview
Description
5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine is a heterocyclic compound that contains a thiazole ring.
Preparation Methods
The synthesis of 5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine typically involves the reaction of 2-chloro-3-methylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity .
Chemical Reactions Analysis
5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives depending on the nucleophile used (e.g., amines, thiols).
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s biological activity is often attributed to its ability to inhibit enzyme activity or interfere with cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with DNA, resulting in anticancer activity .
Comparison with Similar Compounds
5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine can be compared with other thiazole derivatives, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and exhibits similar biological activities, including antibacterial properties.
Thiazole-based drugs: Compounds like sulfathiazole and abafungin are well-known thiazole derivatives used as antimicrobial and antifungal agents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other thiazole derivatives due to variations in molecular structure and functional groups.
Properties
IUPAC Name |
5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-7-3-2-4-8(10(7)12)5-9-6-14-11(13)15-9/h2-4,6H,5H2,1H3,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLAARKSJWJEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CN=C(S2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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